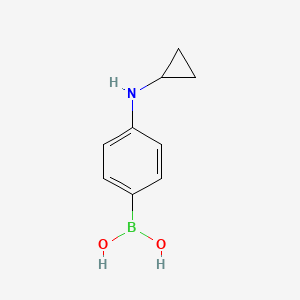

4-(Cyclopropylamino)phenylboronic acid

Description

Historical Context of Boronic Acid Derivatives in Organic Chemistry

The development of boronic acid chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who achieved the first synthesis and isolation of a boronic acid compound. Frankland's seminal work involved a two-stage process where diethylzinc was treated with triethyl borate to produce triethylborane, which subsequently underwent slow oxidation in air to yield ethylboronic acid. This foundational discovery established the basic synthetic methodology that would later evolve into the sophisticated preparation techniques used for modern boronic acid derivatives like this compound.

The evolution of boronic acid chemistry experienced significant acceleration in the late twentieth century, particularly following the groundbreaking work by Negishi and Suzuki on palladium-catalyzed arylation reactions. The development of the Suzuki-Miyaura coupling reaction, first published in 1979 and subsequently refined, revolutionized the synthetic utility of boronic acids and established them as essential building blocks in organic synthesis. This transformation elevated boronic acids from laboratory curiosities to indispensable tools for carbon-carbon bond formation, creating the foundation for the development of specialized derivatives such as this compound.

Throughout the 1980s and beyond, the synthetic methodology for preparing boronic acids underwent substantial refinement and diversification. Modern synthesis techniques now encompass various approaches including reactions of organometallic compounds with borate esters, transmetallation reactions utilizing arylsilane compounds with boron tribromide, and palladium-catalyzed borylation methods. These advanced synthetic methodologies enabled the preparation of increasingly complex boronic acid derivatives, including those bearing sensitive functional groups such as the cyclopropylamino substituent found in this compound.

The historical trajectory of boronic acid development also reflects growing recognition of their unique chemical properties, particularly their ability to act as Lewis acids and form reversible covalent complexes with Lewis bases. The characteristic acidity profile of boronic acids, with typical pKa values around 9 for the free acid and approximately 7 for tetrahedral boronate complexes, established fundamental parameters that influence their reactivity and applications. This understanding of boronic acid behavior provided the theoretical framework necessary for designing specialized derivatives like this compound with tailored properties for specific applications.

The progression from simple alkyl and arylboronic acids to complex functionalized derivatives represents a significant advancement in synthetic organic chemistry. The development of methodologies for incorporating sensitive functional groups, such as amino substituents combined with strained ring systems like cyclopropyl groups, required sophisticated synthetic strategies and careful optimization of reaction conditions. The successful preparation of compounds like this compound demonstrates the maturation of boronic acid chemistry from its historical foundations to its current status as a versatile and powerful synthetic tool.

Significance of Cyclopropylamino Substituents in Arylboronic Acid Systems

The incorporation of cyclopropylamino substituents into arylboronic acid systems represents a sophisticated approach to modulating the electronic and steric properties of organoboron compounds. Cyclopropyl groups exhibit unique characteristics in organic chemistry due to their high ring strain and distinctive electronic properties, which significantly influence the behavior of molecules containing these structural features. When combined with amino functionality to form cyclopropylamino substituents, these effects become even more pronounced, creating opportunities for enhanced reactivity and selectivity in various chemical transformations.

The electronic effects of cyclopropylamino substituents arise from the complex interplay between the electron-donating nature of the amino group and the unique electronic characteristics of the cyclopropyl ring. Cyclopropyl groups demonstrate unusual electronic behavior due to their bent bonds and high s-character, which can influence the electron density distribution throughout the aromatic system. In this compound, this electronic modulation affects both the Lewis acidity of the boronic acid group and the overall reactivity profile of the molecule.

Research on cyclopropyl-containing compounds has revealed their enhanced reactivity compared to their non-cyclopropyl analogues in various reaction systems. In cross-coupling reactions involving cyclopropyl-substituted organoboron compounds, the presence of cyclopropyl groups can influence reaction rates and selectivity patterns. Studies have demonstrated that cyclopropyl boronic acids and their derivatives often exhibit distinct reactivity profiles compared to simple alkyl or aryl analogues, requiring specialized reaction conditions and careful optimization to achieve optimal results.

The steric characteristics of cyclopropylamino substituents also contribute significantly to their importance in arylboronic acid systems. The compact, rigid structure of the cyclopropyl ring creates specific spatial constraints that can influence molecular conformation and intermolecular interactions. In this compound, these steric effects may influence the accessibility of the boronic acid group for various chemical transformations and the overall three-dimensional structure of the molecule.

| Property Category | Cyclopropylamino Effects | Impact on Boronic Acid Systems |

|---|---|---|

| Electronic Effects | Electron donation from amino group combined with cyclopropyl electronic characteristics | Modified Lewis acidity and reactivity patterns |

| Steric Constraints | Rigid cyclopropyl ring structure | Altered molecular conformation and accessibility |

| Reactivity Enhancement | Increased reaction rates in certain transformations | Improved synthetic utility in specific applications |

| Stability Considerations | Potential for ring-opening under specific conditions | Requires careful handling and storage protocols |

The stability characteristics of cyclopropylamino-substituted boronic acids present both opportunities and challenges in synthetic applications. While cyclopropyl groups can enhance reactivity in desired transformations, they may also introduce potential stability concerns under certain reaction conditions. The combination of the strained cyclopropyl ring with the reactive boronic acid functionality requires careful consideration of storage conditions and reaction parameters to maintain compound integrity.

Advanced synthetic methodologies have been developed specifically to accommodate the unique requirements of cyclopropylamino-substituted boronic acids. These approaches often involve specialized catalyst systems and reaction conditions optimized for the specific electronic and steric characteristics of cyclopropyl-containing substrates. The development of these methodologies has been crucial for enabling the practical application of compounds like this compound in synthetic organic chemistry.

The significance of cyclopropylamino substituents extends beyond their immediate chemical effects to encompass their potential applications in medicinal chemistry and materials science. The unique structural features of cyclopropylamino groups make them valuable components in the design of biologically active molecules and functional materials. In this compound, these characteristics are combined with the well-established utility of boronic acids in drug design and materials applications, creating opportunities for innovative applications in these fields.

Structure

2D Structure

Properties

IUPAC Name |

[4-(cyclopropylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO2/c12-10(13)7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11-13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIUBYPCDTWOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(Cyclopropylamino)phenylboronic acid generally involves two key steps:

- Formation of the boronic acid moiety on the phenyl ring , typically via lithiation or Grignard reaction followed by boronation.

- Introduction of the cyclopropylamino substituent at the para position of the phenyl ring, often through amination reactions or via protected intermediates.

Preparation via Suzuki Coupling Using Protected Boronic Acid Derivatives

A widely reported method involves the use of 4-((tert-butoxycarbonylamino)methyl)phenylboronic acid as a precursor, which is then subjected to Suzuki coupling with cyclopropyl-containing aryl halides under microwave irradiation conditions. The Boc protecting group is subsequently removed to yield the free amine.

| Step | Reagents and Conditions | Details | Yield and Notes |

|---|---|---|---|

| Suzuki Coupling | 4-((tert-butoxycarbonylamino)methyl)phenylboronic acid, aryl bromide with cyclopropyl group, K2CO3, Pd-FibreCat 1007 catalyst, N,N-dimethylformamide, microwave irradiation at 150°C for 10 min | Reaction mixture filtered and purified by reverse phase HPLC | Approximately 20% isolated yield after deprotection and purification |

| Boc Deprotection | Trifluoroacetic acid in dichloromethane at 25°C for 1 hour | Removal of Boc group to liberate free amine | Purified by reverse phase HPLC |

This method is efficient for preparing the target compound with high purity and is scalable due to the use of microwave-assisted synthesis, which reduces reaction time significantly.

Boronic Acid Formation by Grignard Reaction and Subsequent Amination

Another classical approach involves:

- Preparation of 4-formylphenylboronic acid by reaction of 4-diethoxymethylphenylmagnesium bromide with tri-n-butyl borate at low temperatures (-40 to -50°C).

- Hydrolysis and purification steps to isolate the boronic acid.

- Subsequent amination of the 4-formyl group to introduce the cyclopropylamino substituent, often via reductive amination or nucleophilic substitution.

| Step | Reagents and Conditions | Details | Yield and Purity |

|---|---|---|---|

| Boronic Acid Synthesis | Tri-n-butyl borate, 4-diethoxymethylphenylmagnesium bromide in THF, -50°C, hydrolysis with sulfuric acid | Multi-step extraction and pH adjustments to purify boronic acid | 88% theoretical yield, purity ~89% by HPLC |

| Amination | Reductive amination with cyclopropylamine or related reagents | Conversion of formyl to cyclopropylamino group | Dependent on conditions, typically moderate to high yields |

This method, adapted from patent literature, provides a route to highly pure boronic acid intermediates suitable for further functionalization.

Purification Techniques

Purification of boronic acids, including this compound, is critical due to their sensitivity and tendency to form impurities such as boronic esters or oxidation products.

- Recrystallization from aqueous media with controlled pH adjustment (using NaOH and HCl) at low temperatures (~10°C) is effective.

- Use of activated carbon adsorption can improve purity to >99% as measured by HPLC.

- Drying under nitrogen at moderate temperatures (~50°C) preserves compound integrity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Yield/Purity |

|---|---|---|---|---|

| Microwave-assisted Suzuki coupling with Boc-protected boronic acid | 4-((tert-butoxycarbonylamino)methyl)phenylboronic acid, Pd catalyst, K2CO3, DMF | 150°C, 10 min, microwave irradiation | Fast, scalable, high purity | ~20% isolated yield after purification |

| Grignard reaction with tri-n-butyl borate followed by amination | 4-diethoxymethylphenylmagnesium bromide, tri-n-butyl borate, cyclopropylamine | Low temperature (-50°C), acidic hydrolysis, reductive amination | High purity boronic acid intermediate | 88% theoretical yield for boronic acid; amination yield variable |

| Purification by pH adjustment and activated carbon adsorption | NaOH, HCl, activated carbon | Low temperature crystallization | High purity (>99%) | Purity >99% by HPLC |

Research Findings and Notes

- The microwave-assisted Suzuki coupling method significantly reduces reaction time from hours to minutes while maintaining product purity, which is advantageous for industrial applications.

- The Grignard-based preparation of the boronic acid intermediate is well-documented and provides a reliable route to the phenylboronic acid scaffold, which can then be functionalized further.

- Purification steps involving careful pH control and activated carbon treatment are essential to achieve high purity, especially for pharmaceutical-grade compounds.

- The presence of the cyclopropylamino group requires mild deprotection and amination conditions to avoid ring strain-induced side reactions.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylamino)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation Products: Phenol derivatives.

Reduction Products: Borane derivatives.

Substitution Products: Various substituted phenylboronic acids.

Scientific Research Applications

4-(Cyclopropylamino)phenylboronic acid has a wide range of applications in scientific research:

Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biomolecules.

Medicine: Research is ongoing into its potential use in drug development, particularly as a protease inhibitor.

Industry: It is used in the development of advanced materials, including polymers and sensors.

Mechanism of Action

The mechanism by which 4-(Cyclopropylamino)phenylboronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. This interaction often involves the formation of reversible covalent bonds with diol-containing biomolecules, such as sugars and nucleotides . The cyclopropylamino group can further modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituent on the phenyl ring critically influences the electronic properties, solubility, and reactivity of boronic acids. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Phenylboronic Acids

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent |

|---|---|---|---|---|

| 4-(Cyclopropylamino)phenylboronic acid* | C₉H₁₂BNO₂ | 185.01 (estimated) | Not provided | Cyclopropylamino (-NH-cyclopropyl) |

| 4-(N,N-Dimethylamino)phenylboronic acid | C₈H₁₂BNO₂ | 165.00 | 28611-39-4 | N,N-Dimethylamino (-N(CH₃)₂) |

| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 5720-07-0 | Methoxy (-OCH₃) |

| 4-Hydroxyphenylboronic acid | C₆H₇BO₃ | 137.93 | 7159-85-8 | Hydroxyl (-OH) |

| 4-Formylphenylboronic acid | C₇H₇BO₃ | 149.94 | 87199-17-5 | Formyl (-CHO) |

*Estimated molecular weight based on structural analogs in .

- Methoxy/Hydroxyl Groups : Electron-donating groups that increase boronic acid’s Lewis acidity, favoring reactions with cis-diols under neutral-to-alkaline conditions .

Reactivity with Cis-Diols and pH Sensitivity

Boronic acids bind reversibly with cis-diols (e.g., sugars, phenolic acids) under alkaline conditions (pH ≥ 8.5). Substituents modulate this interaction:

- This compound: The weakly basic cyclopropylamino group may locally buffer acidic byproducts from phenolic acids, stabilizing boronate esters at lower pH compared to non-amino analogs .

- 4-(N,N-Dimethylamino)phenylboronic Acid: Higher basicity allows effective neutralization of acidic environments, but steric hindrance from methyl groups might reduce binding efficiency .

- 4-Formylphenylboronic Acid : The electron-withdrawing formyl group reduces boronic acid’s Lewis acidity, requiring stricter alkaline conditions for binding .

Solubility and Stability

- This compound: Likely requires cold storage (0–6°C) based on analogs like 4-(N,N-dimethylamino)phenylboronic acid pinacol ester, which is stored at 0–6°C .

- 2-Cyclopropyl-5-(4-methylimidazol-1-yl)phenylboronic Acid : Requires storage at -20°C in sealed containers, indicating higher moisture sensitivity due to the imidazole substituent .

- 4-Methoxyphenylboronic Acid : Stable at room temperature, reflecting the methoxy group’s low reactivity and hydrophobicity .

Biological Activity

4-(Cyclopropylamino)phenylboronic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, supported by case studies, data tables, and detailed research findings.

- Molecular Formula : CHBNO

- Molecular Weight : 195.02 g/mol

- CAS Number : 1228181-84-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boronic acid moiety facilitates reversible covalent bonding with diols, which is crucial for its role as a proteasome inhibitor and in targeting cancer cells. This interaction can disrupt cellular signaling pathways and induce apoptosis in malignant cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown efficacy against various cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25 | Induction of apoptosis |

| HCT116 (Colon) | 30 | Cell cycle arrest |

| MCF7 (Breast) | 28 | Apoptosis via mitochondrial pathway |

In vitro assays indicate that at concentrations around 25 µM, this compound can effectively induce cell death in lung adenocarcinoma cells (A549), while also demonstrating significant effects on colon and breast cancer cell lines .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against multidrug-resistant bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Bactericidal |

| Escherichia coli | 32 µg/mL | Bacteriostatic |

| Klebsiella pneumoniae | 64 µg/mL | Bacteriostatic |

Studies have demonstrated that the compound effectively inhibits the growth of Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .

In Vitro Study on Lung Cancer Cells

A study evaluated the effects of this compound on A549 cells using an MTT assay. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a potential therapeutic agent for lung cancer treatment.

Antimicrobial Efficacy Against MRSA

Another investigation focused on the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that the compound significantly inhibited MRSA growth, highlighting its potential as a therapeutic agent against resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Cyclopropylamino)phenylboronic acid, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, where a boronic acid precursor reacts with a cyclopropylamine-containing aryl halide. Key steps include:

- Using palladium catalysts (e.g., Pd(PPh₃)₄) in a 1:1.2 molar ratio of boronic acid to halide .

- Optimizing reaction temperature (80–100°C) and solvent (toluene/ethanol mixtures) to minimize byproducts.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Core Techniques :

- ¹H/¹³C NMR : Assign peaks for cyclopropyl (δ 0.5–1.5 ppm) and boronic acid (δ 7.5–8.5 ppm aromatic regions) .

- FT-IR : Confirm B–O (1340–1390 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

Q. What are the safe handling and storage protocols for this compound?

- Handling :

- Use nitrile gloves and chemical-resistant lab coats to prevent skin contact .

- Work in a fume hood to avoid inhalation of dust/aerosols .

- Storage :

- Store at 2–8°C under inert gas (argon/nitrogen) to prevent boronic acid dehydration .

- Use airtight glass containers to minimize moisture absorption .

Q. How does this compound degrade under varying conditions?

- Stability Profile :

- Thermal : Decomposes above 200°C, releasing CO/CO₂ and boron oxides .

- Hydrolytic : Susceptible to hydrolysis in aqueous acidic/basic media; monitor pH (6–8) for aqueous applications .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodology :

- Perform DFT/B3LYP calculations with a 6-311++G(d,p) basis set to model frontier orbitals (HOMO/LUMO) and predict reactivity .

- Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites for cross-coupling reactions .

Q. How should researchers resolve contradictions in reported stability or reactivity data for this compound?

- Case Example : Conflicting storage recommendations (e.g., 2–8°C vs. room temperature):

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Validate findings via ¹¹B NMR to detect boroxine formation .

Q. What role does this compound play in designing functional materials (e.g., sensors or OLEDs)?

- Applications :

- Sensors : Leverage boronic acid-diol equilibria (pKa ~8.5) for glucose detection; immobilize on carboxymethyl dextran surfaces via EDC/NHS coupling .

- OLEDs : Use as an electron-transport layer intermediate; enhance device efficiency by tuning cyclopropylamine’s electron-donating effects .

Q. What experimental design considerations are critical for cross-coupling reactions involving this compound?

- Optimization Framework :

- Catalyst Screening : Test Pd(OAc)₂, XPhos, and SPhos ligands to minimize homocoupling .

- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) for reaction yield and byproduct formation .

Q. How can researchers assess the toxicological profile of this compound in the absence of in vivo data?

- Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.